

Spectroscopic data of 3-Ethoxypropionitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **3-Ethoxypropionitrile**

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An In-depth Technical Guide to the Spectroscopic Data of **3-Ethoxypropionitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethoxypropionitrile** (CAS No: 2141-62-0), a versatile building block in organic synthesis.^[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Ethoxypropionitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

¹H NMR Spectrum

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-O-CH ₂ -CH ₂ -CN
~3.5	Quartet	2H	-O-CH ₂ -CH ₃
~2.6	Triplet	2H	-O-CH ₂ -CH ₂ -CN
~1.2	Triplet	3H	-O-CH ₂ -CH ₃

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative summary from available spectra.[\[2\]](#)[\[3\]](#)[\[4\]](#)

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~118	-CN
~66	-O-CH ₂ -CH ₃
~65	-O-CH ₂ -CH ₂ -CN
~19	-O-CH ₂ -CH ₂ -CN
~15	-O-CH ₂ -CH ₃

Note: The nitrile carbon typically appears in the 115-120 ppm region.[\[5\]](#) Data is compiled from available spectral information.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Ethoxypropionitrile** is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~2250	Strong, Sharp	Nitrile (-C≡N)	C≡N Stretch
~1120	Strong	Ether (C-O-C)	C-O Stretch
2850-3000	Medium-Strong	Alkane (C-H)	C-H Stretch

Note: The C≡N stretching frequency for saturated nitriles typically appears in the 2260-2240 cm⁻¹ range.^[7] The presence of a strong, sharp peak around 2250 cm⁻¹ is a distinctive feature for nitriles.^{[5][8]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^[1]

m/z	Interpretation
99	Molecular Ion (M ⁺)
84	[M - CH ₃] ⁺
70	[M - C ₂ H ₅] ⁺
54	[M - OC ₂ H ₅] ⁺

Note: The molecular ion peak for simple nitriles can sometimes be weak or absent.^[5] The fragmentation pattern is predicted based on common fragmentation pathways for ethers and nitriles. The NIST WebBook indicates the availability of mass spectrum data for **3-Ethoxypropionitrile**.^[9]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **3-Ethoxypropionitrile**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-Ethoxypropionitrile** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.[10]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).[10]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[10]
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[10]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity and improve resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ^{13}C NMR, a greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place one or two drops of neat **3-Ethoxypropionitrile** onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Instrument Setup and Data Acquisition:
 - Place the salt plates into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Identify and label the wavenumbers of significant absorption peaks.
 - Correlate the observed peaks with known functional group absorption frequencies.

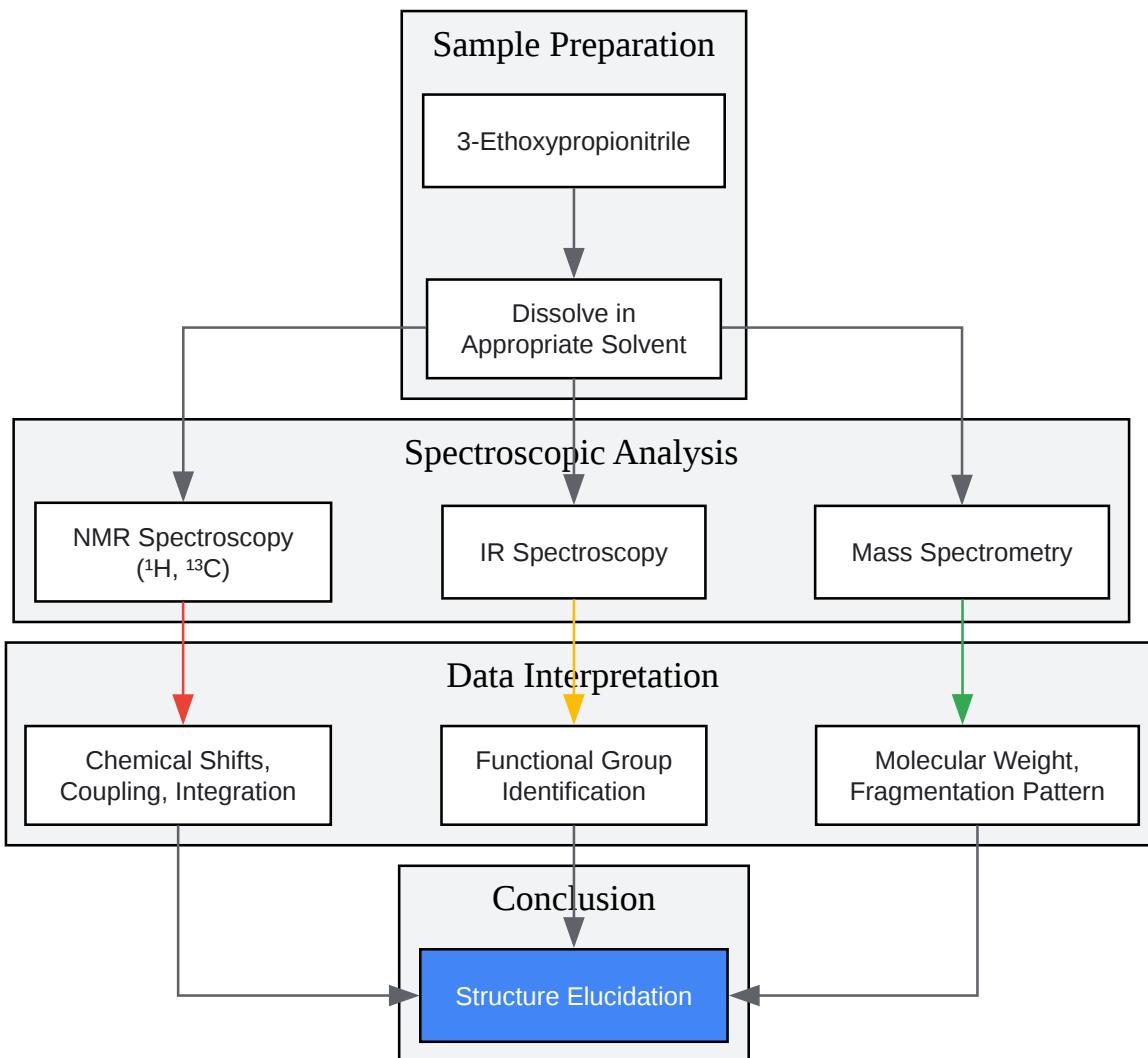
Mass Spectrometry (Electron Ionization - EI) Protocol

- Sample Preparation:
 - Prepare a dilute solution of **3-Ethoxypropionitrile** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 $\mu\text{g/mL}$.[\[11\]](#)

- Ensure the sample is free of non-volatile salts or buffers, as these are incompatible with EI-MS.[\[11\]](#)
- Instrument Setup and Data Acquisition:
 - Introduce the sample into the mass spectrometer, typically via direct insertion probe or through a gas chromatograph (GC-MS).
 - In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing:
 - The resulting mass spectrum plots the relative intensity of ions versus their m/z ratio.
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions and neutral losses.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Ethoxypropionitrile**.

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Workflow for Spectroscopic Analysis.

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